molecular formula C22H16FN3O4S B2420363 (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-fluorophenyl)chromene-3-carboxamide CAS No. 866344-92-5

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-fluorophenyl)chromene-3-carboxamide

Cat. No. B2420363
CAS RN: 866344-92-5
M. Wt: 437.45
InChI Key: HPNAEBXRIHDGKC-LVWGJNHUSA-N
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Description

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-fluorophenyl)chromene-3-carboxamide, also known as BHFC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHFC is a chromene-based compound that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Chemical Properties

Chromene derivatives, including those related to the compound , have been synthesized through various chemical reactions, demonstrating the versatility and broad interest in this class of compounds. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, which share a similar chromene backbone, has been achieved using a three-component cyclocoupling reaction. This method highlights the potential for generating a wide range of chromene derivatives with diverse functional groups and potential applications (Nizami & Hua, 2018).

Antibacterial Activity

Chromene compounds have been evaluated for their antibacterial activities. A study on novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives demonstrated that some of these compounds exhibit significant antibacterial effects against both Gram-negative and Gram-positive bacteria. This suggests that chromene derivatives could serve as a foundation for the development of new antibacterial agents (Pouramiri et al., 2017).

Antituberculosis Activity

Further highlighting the potential biomedical applications of chromene derivatives, a study on 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine demonstrated promising antitubercular activity against the Mycobacterium tuberculosis H37RV strain. This work underscores the potential of chromene derivatives in contributing to the treatment of tuberculosis and possibly other infectious diseases (Warekar et al., 2017).

Synthesis and Optical Properties

The synthesis of bis-coumarins, related to chromenes, has shown that these compounds absorb strongly in the violet, blue, and/or green regions of the visible spectrum and display strong greenish-yellow fluorescence. This property is of interest for applications in optical materials, including organic light-emitting diodes (OLEDs) and fluorescent probes (Tasior et al., 2014).

properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-fluorophenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4S/c23-18-11-5-6-12-19(18)24-21(27)17-14-15-8-4-7-13-20(15)30-22(17)25-26-31(28,29)16-9-2-1-3-10-16/h1-14,26H,(H,24,27)/b25-22-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNAEBXRIHDGKC-LVWGJNHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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